1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone

Description

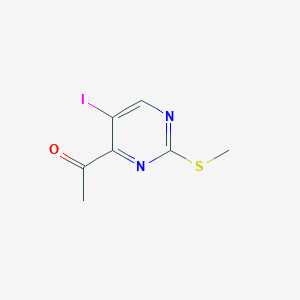

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone is a pyrimidine derivative featuring a 5-iodo substituent, a 2-methylthio group, and an ethanone moiety at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the iodine atom and methylthio group.

Properties

Molecular Formula |

C7H7IN2OS |

|---|---|

Molecular Weight |

294.12 g/mol |

IUPAC Name |

1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone |

InChI |

InChI=1S/C7H7IN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3 |

InChI Key |

MQIQLWWIKWPOCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1I)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-iodo-2-chloropyrimidine with sodium methylthiolate under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic substitution, enabling diverse derivatization:

-

Displacement with Amines : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in ethanol at 45°C for 6 hours to yield 5-amino derivatives .

-

Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with boronic acids using Pd(PPh₃)₄ catalyst in ethanol/water/dimethoxyethane at 80–90°C for 14 hours .

Table 1: Representative Nucleophilic Substitutions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C, 14 hrs | 5-Phenyl-pyrimidin-4-yl ethanone | 72% | |

| Piperidine | EtOH, 45°C, 6 hrs | 5-Piperidinyl-pyrimidin-4-yl ethanone | 68% |

Oxidation and Sulfur-Based Reactivity

The methylthio group (-SMe) undergoes oxidation or substitution:

-

Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 25°C for 16 hours converts -SMe to -SO₂Me .

-

Thioether Displacement : Reacts with hydrazine in refluxing ethanol to form 2-hydrazinyl derivatives, useful for constructing fused heterocycles .

Carbonyl Group Reactions

The ethanone moiety participates in classic ketone transformations:

-

Condensation Reactions : Forms Schiff bases with arylhydrazines in acetic acid/ethanol at 85°C (e.g., synthesis of pyrazolylpyrimidinones) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to competing iodine reduction.

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens:

-

Chlorination : Treatment with PCl₅ or POCl₃ at reflux converts iodine to chlorine, forming 5-chloro analogues .

-

Bromination : Not directly reported, but analogous bromo-pyrimidines are accessible via halogen-exchange methodologies.

Protection/Deprotection Strategies

-

SEM Protection : Reacts with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in DMF with Cs₂CO₃ at RT to protect nitrogen sites, enabling regioselective functionalization .

-

Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ cleaves methylthio groups to thiols (-SH) .

Cyclization and Heterocycle Formation

Serves as a precursor for fused-ring systems:

-

Pyrazolo[1,5-a]pyrimidines : Condensation with acetylacetone in acetic acid/ethanol yields tricyclic structures with antitumor activity .

-

Thienopyrimidines : Reaction with thiourea derivatives forms sulfur-containing heterocycles .

Table 2: Key Cyclization Reactions

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetylacetone | AcOH/EtOH, 85°C, 16 hrs | Pyrazolo[1,5-a]pyrimidine | Anticancer lead | |

| Thiourea | KOH, EtOH, reflux | Thieno[2,3-d]pyrimidine | Antimicrobial |

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The methylthio group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines).

-

Pd-Catalyzed Couplings : Oxidative addition of the C–I bond to Pd(0) initiates cross-coupling cycles .

Comparative Reactivity

| Derivative | Reactivity Profile | Key Differences |

|---|---|---|

| 5-Chloro analogue | Faster nucleophilic substitution | Lower steric hindrance |

| 5-Bromo analogue | Moderate coupling efficiency | Reduced oxidative stability |

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Future research should explore enantioselective transformations and green chemistry approaches.

Scientific Research Applications

1.1. Pharmaceutical Development

The compound is primarily utilized in pharmaceutical research due to its potential as a therapeutic agent. It has been studied for its interactions with various biological targets, including enzymes and receptors. The binding affinity and inhibitory effects of 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone have been evaluated through various techniques such as molecular docking studies and in vitro assays, indicating its potential role in drug development for conditions like cancer and inflammatory diseases.

1.2. Synthesis of Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. For instance, modifications can lead to the formation of derivatives with improved pharmacological profiles.

1.3. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how different substituents affect its biological properties. Variations in halogen substituents (such as chlorine or bromine instead of iodine) and the introduction of different functional groups can significantly alter the compound's reactivity and biological efficacy.

2.1. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties, particularly against specific tumor cell lines. The compound's mechanism of action may involve the inhibition of key signaling pathways involved in cell proliferation and survival .

2.2. Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications, where it may inhibit the release of pro-inflammatory cytokines in various cellular models. This activity suggests potential therapeutic uses in treating inflammatory disorders .

2.3. Antimicrobial Activity

Preliminary investigations have assessed the antimicrobial properties of this compound against a range of bacteria and fungi, demonstrating varying degrees of inhibition compared to standard antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone | Chloro Structure | Chlorine instead of iodine; potential different reactivity |

| 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amines | Thiazole Structure | Contains thiazole ring; different biological activity profile |

| 1-(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanone | Bromo Structure | Bromine substitution may alter reactivity and biological properties |

This table illustrates how variations in halogen substituents and additional functional groups can influence the chemical behavior and biological activity of similar compounds.

4.1. Cytokine Release Study

A study examining the effects of this compound on LPS-induced TNFα release demonstrated that treatment significantly reduced cytokine levels in microglial cells, indicating its potential for treating neuroinflammatory disorders .

4.2. Neuroprotection Against MPTP

Another significant investigation focused on the protective effects against MPTP-induced dopaminergic neuron degeneration in SH-SY5Y cells, a common model for Parkinson's disease. The compound effectively reduced JNK phosphorylation and prevented cell death, showcasing its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the iodine and methylthio groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 5-iodo group in the target compound distinguishes it from methyl-substituted analogs (e.g., CAS 66373-26-0). Iodine’s large atomic radius and polarizability enhance reactivity in cross-coupling reactions, whereas methyl groups offer steric stability .

- 2-Methylthio is a common feature in analogs, contributing to moderate lipophilicity. Its replacement with a carboxylic acid (CAS 1126-44-9) drastically alters solubility and hydrogen-bonding capacity .

Cross-Coupling Potential

The iodine atom in the target compound enables participation in palladium-catalyzed cross-coupling reactions, as demonstrated in iodo-substituted pyridine derivatives (e.g., compound 14D in ). Non-iodinated analogs (e.g., CAS 66373-26-0) lack this reactivity, limiting their utility in constructing complex architectures .

Stability and Functionalization

- Methylthio Group : The methylthio substituent in the target compound and its analogs (e.g., CAS 496863-48-0) can undergo oxidation to sulfoxides or sulfones, expanding functionalization pathways .

- Fluorophenyl Derivatives : Compounds like CAS 217661-99-9 introduce electron-withdrawing fluorine atoms, which may enhance metabolic stability or receptor binding in drug candidates .

Biological Activity

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic compound featuring a pyrimidine ring with an iodine atom and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a two-step process:

- Formation of the Pyrimidine Ring : The initial step involves the preparation of the pyrimidine core through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The second step includes the introduction of the ethanone functional group at the 1-position of the pyrimidine ring, often through acylation reactions.

This method allows for efficient production while maintaining the integrity of the desired functional groups, which are crucial for biological activity.

Biological Activity

The biological activity of this compound is linked to its interactions with various enzymes and receptors. Compounds with similar structures have shown a range of activities, including:

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Enzyme Inhibition : Interaction studies suggest that this compound may act as an inhibitor for specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases .

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| 1-(5-Chloro-2-(methylthio)pyrimidin-4-yl)ethanone | Structure | Antimicrobial activity |

| 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amines | Structure | Diverse biological profile |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the methylthio group plays a significant role in enhancing binding affinity to target proteins. Studies using molecular docking techniques have provided insights into how this compound interacts at the molecular level, potentially leading to inhibition of target enzymes .

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

- In Vitro Antibacterial Testing : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : Investigations into the effects on cancer cell lines revealed that certain structural analogs exhibited significant cytotoxicity, indicating promise for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves halogenation of precursor pyrimidine derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). The methylthio group at position 2 may be introduced via nucleophilic substitution using sodium thiomethoxide. Optimization includes varying solvents (e.g., DMF or THF), reaction time, and stoichiometry of iodine sources. Evidence from analogous compounds shows yields up to 72% when using inert atmospheres and anhydrous conditions .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?

- Analytical Techniques :

- 1H NMR : Look for characteristic peaks: acetyl group (δ ~2.5–2.6 ppm, singlet), pyrimidine protons (δ ~7.5–8.6 ppm), and methylthio (δ ~2.3–2.5 ppm) .

- LC-MS : Confirm molecular ion peak ([M+H]+) at m/z corresponding to C7H7IN2OS (calculated m/z: 308.94). Purity >95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic and steric effects of the iodo and methylthio substituents on the reactivity of the pyrimidine ring in further functionalization reactions?

- Electronic Effects : The electron-withdrawing iodo group at position 5 deactivates the ring, directing electrophilic substitution to the 4-position. Computational studies (DFT calculations) can map charge distribution and frontier molecular orbitals to predict reactivity .

- Steric Considerations : The methylthio group at position 2 may hinder access to adjacent positions. Competitive reactions (e.g., Suzuki coupling at 4-position vs. 6-position) can be evaluated using X-ray crystallography to confirm regioselectivity .

Q. How can X-ray crystallography be utilized to resolve contradictions in proposed tautomeric forms or regiochemical outcomes in derivatives of this compound?

- Structural Elucidation : Single-crystal X-ray diffraction provides unambiguous confirmation of tautomeric states (e.g., keto-enol equilibrium) and substituent positions. For example, in related pyrimidinone derivatives, crystallographic data revealed hydrogen-bonding networks stabilizing specific tautomers .

- Data Analysis : Use software suites like CCP4 for structure refinement. Key metrics include bond lengths (C=O: ~1.22 Å, C-S: ~1.78 Å) and torsion angles to validate spatial arrangements .

Contradiction Resolution in Literature

Q. How should researchers address discrepancies in reported melting points or spectral data for derivatives of this compound?

- Root Causes : Polymorphism, solvent traces, or incomplete purification may lead to variations. For example, melting points for structurally similar compounds range from 134–135°C (pure form) to lower values if hydrated .

- Mitigation : Reproduce synthesis under strictly anhydrous conditions and characterize via DSC (differential scanning calorimetry) to detect polymorphs. Cross-validate spectral data with independent techniques (e.g., 13C NMR vs. IR) .

Methodological Recommendations

Q. What protocols are recommended for handling air- or moisture-sensitive intermediates during the synthesis of this compound?

- Best Practices : Use Schlenk lines or gloveboxes for sensitive steps (e.g., Grignard reactions). Store intermediates under argon at –20°C. Confirm inertness via Karl Fischer titration for moisture content .

- Safety : Follow GHS guidelines (P261, P305+P351+P338) for handling thiomethyl groups and iodine-containing compounds. Use fume hoods and chemical-resistant PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.